molecular formula C20H22ClN3O2 B2921143 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide CAS No. 930511-13-0

3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide

Cat. No. B2921143
CAS RN: 930511-13-0
M. Wt: 371.87
InChI Key: ULSQLSFNWHWFCZ-UHFFFAOYSA-N
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Description

3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide, also known as CCPB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CCPB is a benzamide derivative that was first synthesized in 2013 by a team of researchers from China. Since then, CCPB has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives : A study by Hosokami et al. (1992) involved the synthesis of acyl derivatives of a similar compound, 2-(3,4-dimethoxyphenyl)ethylamine, which demonstrated significant antiulcer activity. This suggests potential for synthesizing and studying derivatives of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide for medical applications (Hosokami et al., 1992).

  • Molecular Docking and Anticancer Studies : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to the compound , and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This opens avenues for similar research on 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (Sharma et al., 2018).

  • Solid State Structure Analysis : Zhang Dehua and Zhang Xiaoyan (2008) conducted a study on the structure of a similar compound, Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, revealing details about its intramolecular hydrogen bonds and crystal packing. This methodology can be applied to study the solid-state structure of the compound (Zhang Dehua & Zhang Xiaoyan, 2008).

  • Synthesis and Characterization : Studies like those conducted by Liang Xiao-lon (2015) and others on similar benzamide derivatives focus on synthesis and characterization using spectroscopic techniques. This kind of research provides a foundation for understanding the physical and chemical properties of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (Liang Xiao-lon, 2015).

Biological Activity and Pharmacological Potential

  • Antimicrobial and Antifungal Agents : Desai et al. (2007) synthesized new quinazolines with potential antibacterial and antifungal activities. The methods and findings from this research could be relevant for exploring the biological activities of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide in similar contexts (Desai et al., 2007).

  • CNS Depressant Activity : Bhattacharjee et al. (2011) synthesized Schiff bases of a similar compound, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, and evaluated them for CNS depressant activity. This approach could be applied to assess the CNS effects of the compound (Bhattacharjee et al., 2011).

Analytical and Physical Chemistry Studies

  • Powder Diffraction Data : Olszewska et al. (2009) reported new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, highlighting the importance of such data for understanding the crystalline properties of similar compounds (Olszewska et al., 2009).

properties

IUPAC Name

3-[[2-[1-(4-chlorophenyl)ethylamino]acetyl]amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-13(14-5-7-16(21)8-6-14)22-12-19(25)23-18-4-2-3-15(11-18)20(26)24-17-9-10-17/h2-8,11,13,17,22H,9-10,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSQLSFNWHWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide

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